4-Fluorobenzaldehyde oxime
Overview
Description
4-Fluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H6FNO . It is also known by other names such as p-fluorobenzaldehydeoxime and p-fluoro-benzaldehydoxime .
Synthesis Analysis
The synthesis of 4-Fluorobenzaldehyde, a precursor to 4-Fluorobenzaldehyde oxime, can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzaldehyde oxime consists of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average molecular mass is approximately 124.112 Da .Physical And Chemical Properties Analysis
4-Fluorobenzaldehyde oxime has a molecular weight of 139.13 . It has a melting point of 82-85 °C and a predicted boiling point of 194.9±23.0 °C . The predicted density is 1.14±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Medicinal Chemistry: Antidote for Organophosphate Poisoning
4-Fluorobenzaldehyde oxime, like other oximes, is recognized for its potential role in medicinal chemistry as an antidote against organophosphate (OP) poisoning. Oximes can reactivate the enzyme acetylcholinesterase (AChE), which is often inhibited by OP compounds .
Antibacterial Applications: Oxime-Based Cephalosporins
In the realm of antibacterial drugs, oxime derivatives have been incorporated into cephalosporins to enhance their efficacy. These oxime-based cephalosporins show a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens .
Synthesis of Pharmacological Derivatives
Oximes serve as intermediates in the synthesis of various pharmacological derivatives. Their reactivity and stability make them suitable for complex chemical transformations that lead to the development of new drugs .
Anti-Cancer Research
Due to their biological activity, oximes are being studied for their anti-cancer properties. Research is ongoing to understand their mechanism of action and potential use in cancer treatment protocols .
Organic Synthesis: Precursor for Heterocyclic Compounds
4-Fluorobenzaldehyde oxime can be used as a precursor in the synthesis of heterocyclic compounds, which are crucial in the development of various pharmaceuticals .
Material Science: Polymer Synthesis
Oximes can be utilized in the synthesis of polymers, where they can act as monomers or cross-linking agents, contributing to the development of new materials with specific properties .
Biochemistry: Study of Enzyme Mechanisms
In biochemistry, oximes are used to study the mechanisms of enzymes. They can act as inhibitors or substrates to help elucidate the biochemical pathways and enzyme functions .
Safety and Hazards
4-Fluorobenzaldehyde oxime is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for 4-Fluorobenzaldehyde oxime are not mentioned in the search results, it’s known that oxime esters, including 4-Fluorobenzaldehyde oxime, are emerging as first-line building blocks in modern heterocyclic chemistry . They can be easily prepared and act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Mechanism of Action
Target of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have demonstrated antimicrobial properties , suggesting that they may interact with bacterial proteins or enzymes as their targets.
Mode of Action
It’s known that oximes can undergo reductive rearrangement in the presence of certain catalysts . This process involves the intermediacy of N,O-bissilylated hydroxylamine . The rearrangement yields an iminium ion, which is then reduced to form secondary amines .
Result of Action
The antimicrobial properties of some schiff base compounds derived from fluorobenzaldehydes suggest that they may inhibit the growth of certain bacteria .
properties
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSLWXDUJVTHE-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzaldehyde oxime | |
CAS RN |
588-95-4, 7304-35-0, 459-23-4 | |
Record name | 4-Fluorobenzaldehyde oxime, Z- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-p-fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorobenzaldehyde oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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